Actinopyrone A
Overview
Description
Actinopyrone A is a natural product that is extracted from the Actinomycete strain. It is a polyketide compound that has been found to possess various biological activities. Actinopyrone A has been a topic of research in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Determination
Actinopyrone A has been the focus of research for its synthesis and structural determination. Hosokawa et al. (2006) accomplished the first total synthesis of Actinopyrone A, utilizing methods like remote stereoinduction and Kocienski olefination (Hosokawa et al., 2006). Another study by the same team in 2008 detailed the total synthesis of Actinopyrone A as an anti-Helicobacter pylori agent, confirming its stereochemistry (Hosokawa et al., 2008).
Cytotoxicity and Biosynthesis
In 2021, Zhang et al. explored Actinopyrone A for its cytotoxic properties. They isolated new derivatives from Streptomyces sp. derived from a deep-sea hydrothermal vent, with some compounds showing notable cytotoxicity against human cell lines (Zhang et al., 2021). Additionally, they proposed a biosynthetic pathway for these compounds.
Molecular Chaperone Downregulation
Actinopyrone D, a compound related to Actinopyrone A, has been studied for its potential to downregulate the molecular chaperone GRP78. Hayakawa et al. (2014) identified Actinopyrone D as a new compound that inhibits GRP78 expression and induces cell death under endoplasmic reticulum stress (Hayakawa et al., 2014).
Enzymatic Modification
The 2022 study by Zhang et al. characterized the glycosyltransferase and methyltransferase genes associated with the Actinopyrone biosynthetic gene cluster. This research enabled the production of diverse Actinopyrone analogues and shed light on the potential of Actinopyrone A as an anti-Helicobacter pylori agent with no signs of cytotoxicity (Zhang et al., 2022).
Structure Elucidation from Marine Fungus
Li et al. (2007) elucidated the structure of Actinopyrone A and C isolated from the marine fungus Penicillium sp. This study corrected previously reported erroneous chemical shifts, contributing to a better understanding of these compounds' structures (Li et al., 2007).
properties
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSUJLJFXJPMF-CBXUJFJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinopyrone A | |
CAS RN |
88378-59-0 | |
Record name | Actinopyrone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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